molecular formula C17H21NO2 B12000940 N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

Cat. No.: B12000940
M. Wt: 271.35 g/mol
InChI Key: UFHHFCPZCGMWGO-UHFFFAOYSA-N
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Description

ADAMANTANE-1-CARBOXYLIC ACID (3-HYDROXY-PHENYL)-AMIDE is a synthetic organic compound that combines the unique structural features of adamantane and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADAMANTANE-1-CARBOXYLIC ACID (3-HYDROXY-PHENYL)-AMIDE typically involves the following steps:

    Formation of Adamantane-1-Carboxylic Acid: Adamantane is oxidized to form adamantane-1-carboxylic acid.

    Amide Formation: The carboxylic acid group is then reacted with 3-hydroxyaniline under amide coupling conditions, often using reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ADAMANTANE-1-CARBOXYLIC ACID (3-HYDROXY-PHENYL)-AMIDE can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ADAMANTANE-1-CARBOXYLIC ACID (3-HYDROXY-PHENYL)-AMIDE would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral agents.

    Phenyl amides: Compounds such as acetaminophen, which is used as an analgesic and antipyretic.

Uniqueness

ADAMANTANE-1-CARBOXYLIC ACID (3-HYDROXY-PHENYL)-AMIDE is unique due to the combination of the rigid adamantane structure with the reactive phenolic and amide functionalities. This combination can impart unique physical and chemical properties, making it valuable for specific applications.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

N-(3-hydroxyphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C17H21NO2/c19-15-3-1-2-14(7-15)18-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13,19H,4-6,8-10H2,(H,18,20)

InChI Key

UFHHFCPZCGMWGO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=CC=C4)O

Origin of Product

United States

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